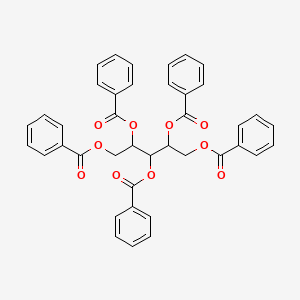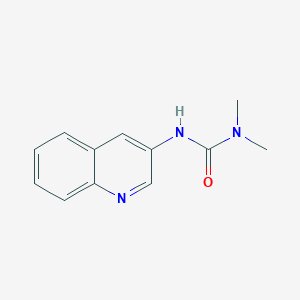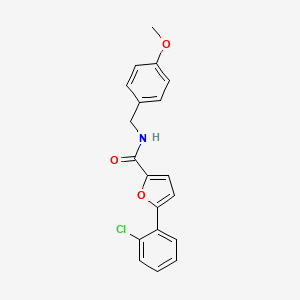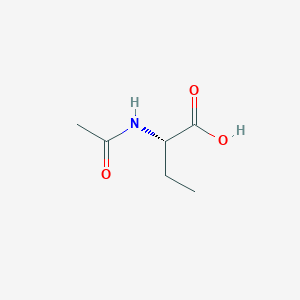![molecular formula C31H23Br2N3O3S B11945024 6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the pyrazole moiety, and finally the attachment of the bromine and toluene-4-sulfonyl groups. Common reagents used in these reactions include bromine, toluene-4-sulfonyl chloride, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyrazole rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, especially involving the bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or pyrazole rings.
科学研究应用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the pyrazole and toluene-4-sulfonyl groups may enhance these activities.
Medicine
Medicinal chemists may investigate this compound for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-Bromoquinoline: A simpler quinoline derivative with similar core structure.
4-Phenylquinoline: Another quinoline derivative with a phenyl group attached.
1-(Toluene-4-sulfonyl)-1H-pyrazole: A pyrazole derivative with a toluene-4-sulfonyl group.
Uniqueness
The uniqueness of “6-BR-3-(5-(4-BR-PH)-1-(TOLUENE-4-SULFONYL)-1H-PYRAZOL-3-YL)-4-PH-QUINOLIN-2-ONE” lies in its complex structure, which combines multiple functional groups that may confer unique biological activities and chemical reactivity.
属性
分子式 |
C31H23Br2N3O3S |
|---|---|
分子量 |
677.4 g/mol |
IUPAC 名称 |
6-bromo-3-[3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H23Br2N3O3S/c1-19-7-14-24(15-8-19)40(38,39)36-28(20-9-11-22(32)12-10-20)18-27(35-36)30-29(21-5-3-2-4-6-21)25-17-23(33)13-16-26(25)34-31(30)37/h2-17,28H,18H2,1H3,(H,34,37) |
InChI 键 |
QUGQMMVCTQYBTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)


![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

![Cycloocta[b]naphthalene](/img/structure/B11945028.png)


